molecular formula C17H10N2O3S B10811262 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one

Cat. No.: B10811262
M. Wt: 322.3 g/mol
InChI Key: CBCVJBUBLCIPBB-NVNXTCNLSA-N
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Description

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a complex organic compound that features a unique combination of benzodioxole and thiazolobenzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with a thiazolobenzimidazole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, bacterial infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazole
  • (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-2-one

Uniqueness

Compared to similar compounds, (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one stands out due to its specific substitution pattern and electronic properties. These features may confer unique reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S/c20-16-15(8-10-5-6-13-14(7-10)22-9-21-13)23-17-18-11-3-1-2-4-12(11)19(16)17/h1-8H,9H2/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCVJBUBLCIPBB-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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